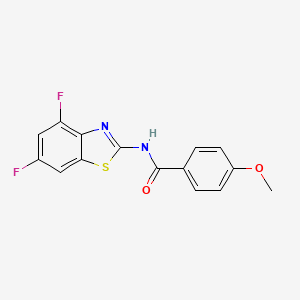

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide

Descripción

Propiedades

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F2N2O2S/c1-21-10-4-2-8(3-5-10)14(20)19-15-18-13-11(17)6-9(16)7-12(13)22-15/h2-7H,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXDXCGTUDLAPIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=C(C=C3S2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F2N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide typically involves the condensation of 2-aminothiophenol with an appropriate aldehyde or acyl chloride. The reaction is often carried out in the presence of a catalyst such as iodine or under microwave irradiation to enhance the reaction rate and yield . The general reaction scheme can be represented as follows:

Condensation Reaction: 2-aminothiophenol reacts with 4,6-difluorobenzaldehyde in the presence of a catalyst to form the benzothiazole ring.

Acylation: The resulting benzothiazole derivative is then acylated with 4-methoxybenzoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine.

Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Aplicaciones Científicas De Investigación

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mecanismo De Acción

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. It is believed to act as an inhibitor of several enzymes, including cytochrome P450 enzymes, proteases, and kinases. Additionally, it may modulate G-protein coupled receptors, leading to various biochemical and physiological effects.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Key Structural Features

The compound’s benzothiazole core distinguishes it from other benzamide derivatives. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Molecular Comparison

Functional and Spectral Differences

Electronic and Reactivity Profiles

- This contrasts with diflufenican, which uses a pyridinecarboxamide scaffold with trifluoromethylphenoxy groups for herbicidal activity .

- Methoxy Group : The para-methoxy group on the benzamide may improve solubility relative to alkyl or halogen substituents, as seen in AGN-PC-05G9KM’s ethylsulfonyl and morpholinylpropyl groups .

Spectral Characteristics

- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1660–1680 cm⁻¹ , similar to hydrazinecarbothioamides reported in . However, unlike triazole derivatives (e.g., compounds [7–9] in ), the absence of tautomeric thiol-thione equilibria simplifies its spectral profile.

- NMR : The fluorine atoms on the benzothiazole would produce distinct ¹⁹F-NMR signals, while the methoxy group’s protons would resonate near 3.8–4.0 ppm in ¹H-NMR.

Actividad Biológica

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes current research findings on its biological activity, including mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique benzothiazole core structure, which is known for diverse biological activities. The compound's structure can be represented as follows:

- Chemical Formula : CHFNOS

- Molecular Weight : 284.26 g/mol

Research indicates that compounds related to benzothiazole derivatives often exhibit their biological effects through several key mechanisms:

- Inhibition of Cell Proliferation : Studies have demonstrated that benzothiazole derivatives can significantly inhibit the proliferation of various cancer cell lines. For instance, this compound has shown promising results against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells by inducing apoptosis and arresting the cell cycle at specific phases .

- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses. It was observed to reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines .

- Targeting Signaling Pathways : Research has indicated that this compound may inhibit critical signaling pathways involved in cancer progression, including the AKT and ERK pathways, which are often upregulated in tumor cells .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Effect | Mechanism |

|---|---|---|---|---|

| Study 1 | A431 | 1.5 | Inhibition of proliferation | Apoptosis induction |

| Study 2 | A549 | 2.0 | Decreased migration | Cell cycle arrest |

| Study 3 | RAW264.7 (macrophages) | 0.5 | Reduced IL-6 and TNF-α levels | Anti-inflammatory activity |

Case Study 1: Anticancer Activity

In a recent study evaluating a series of benzothiazole derivatives, this compound was identified as a potent inhibitor of A431 and A549 cancer cell lines. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis analysis. Results indicated a significant reduction in cell viability at concentrations as low as 1 µM .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of this compound in RAW264.7 macrophages. The study employed ELISA to measure cytokine levels post-treatment with this compound. Findings revealed a marked decrease in IL-6 and TNF-α production, suggesting its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.